molecular formula C14H13N5O B1384347 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one CAS No. 1171380-13-4

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No. B1384347
M. Wt: 267.29 g/mol
InChI Key: AULTVTDBHNFALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a compound that has been used in scientific research for a variety of applications. It has been used in the synthesis of various compounds, as well as in the study of the biochemical and physiological effects of certain drugs.

Scientific Research Applications

Antitubercular Activity

Compounds related to 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one have shown potential in antitubercular applications. A study found that certain derivatives displayed moderate antitubercular activity against Mycobacterium tuberculosis, with activities comparable to the reference drug isoniazid. These derivatives may inhibit UDP-galactopyranose mutase, crucial for mycobacterial cell wall biosynthesis (Erkin et al., 2021).

Anticancer Properties

In the field of oncology, certain derivatives of this compound have been evaluated for anticancer activity. A study synthesized and tested a series of derivatives against various human cancer cell lines, including breast, lung, colon, and ovarian cancer cells. Some compounds exhibited higher activity than the standard drug, indicating potential for cancer treatment (Rao et al., 2019).

DNA Interaction and Antibacterial Activity

Research also explored the DNA interaction and antibacterial properties of compounds related to 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one. For instance, Co(II) and Cu(II) complexes of a similar ligand were studied for their interaction with calf thymus DNA and potential antibacterial action against various pathogenic organisms (Ramashetty et al., 2021).

Structural and Spectroscopic Studies

Structural and spectroscopic studies of related compounds have been conducted to understand their molecular properties. For instance, the crystal structure of a related compound was determined to establish the predominant tautomeric form of its pyrazolone ring in the solid state (Kimura, 1986).

Antimicrobial and Antioxidant Properties

Some derivatives have shown promising results in antimicrobial and antioxidant applications. A series of synthesized compounds were evaluated for their antimicrobial activity, and some displayed good activity comparable to standard drugs. Moreover, certain compounds demonstrated strong antioxidant activity (Kumar et al., 2012).

properties

IUPAC Name

2-(5-amino-3-phenylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-9-7-13(20)17-14(16-9)19-12(15)8-11(18-19)10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULTVTDBHNFALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
Reactant of Route 2
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
Reactant of Route 3
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
Reactant of Route 4
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
Reactant of Route 5
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

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